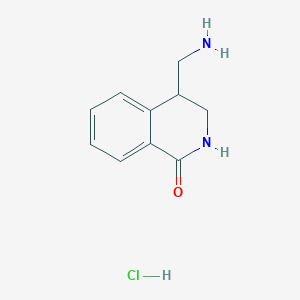

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Übersicht

Beschreibung

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the tetrahydroisoquinoline core reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Method 1: Esterification and Reductive Amination

-

Step 1 : Esterification of the carboxylic acid group in a precursor molecule to form a methyl ester (e.g., using methanol under acidic conditions).

-

Step 2 : Reduction of the ester to a hydroxymethyl derivative using lithium borohydride in tetrahydrofuran (THF).

-

Step 3 : Conversion of the alcohol to a tosylate intermediate (e.g., with tosyl chloride).

-

Step 4 : Reaction with cyclic amines (e.g., piperidine, morpholine) to introduce the aminomethyl group via nucleophilic substitution .

Method 2: Aluminum Hydride Reduction

-

Step 1 : Synthesis of a cyano-substituted tetrahydroisoquinoline precursor.

-

Step 2 : Reduction of the cyano group to an aminomethyl group using aluminum hydride (LiAlH₄) .

Method 3: Transfer Hydrogenation for Enantiomers

-

Step 1 : Transfer hydrogenation of a dihydroisoquinoline intermediate using a chiral Ru(II)-catalyst (e.g., (R,R)-RuTsDPEN) to yield enantiomerically enriched tetrahydroisoquinoline.

-

Step 2 : Resolution via d-(−)-tartaric acid to isolate the desired enantiomer .

Key Chemical Reactions

Stereochemical Considerations

The compound’s stereochemistry is critical for biological activity. Key methods include:

-

Enantiomer resolution : Racemization of undesired enantiomers via N-chlorination (e.g., trichloroisocyanuric acid) followed by reduction and separation using d-(−)-tartaric acid .

-

Transfer hydrogenation : Achieves >90% enantiomeric excess (ee) using chiral Ru catalysts .

Biological Interactions

The compound interacts with neurotransmitter systems , including:

-

Serotonin receptors : Modulation of serotonin pathways, influencing mood and cognition.

-

Dopamine catabolism : Inhibition of monoamine oxidase (MAO) enzymes, altering neurotransmitter levels .

Analytical and Purification Methods

-

Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

-

Chiral HPLC : Assesses enantiomeric purity post-resolution .

This compound exemplifies the versatility of tetrahydroisoquinoline derivatives in drug discovery, with its reactivity tailored for diverse therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Neurological Research

- The compound has been studied for its potential role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. Inhibitors like 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride may help in developing treatments for conditions related to catecholamine dysregulation, such as hypertension and anxiety disorders .

- Antidepressant Activity

- Anti-inflammatory Properties

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

Synthetic Routes

- The compound can be synthesized through several methods, including:

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Anti-inflammatory: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Analgesic: The compound may interact with opioid receptors or other pain-related pathways to provide analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the aminomethyl group.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated analog with different pharmacological properties.

Uniqueness

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its specific applications in medicinal chemistry and drug development.

Biologische Aktivität

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride (CAS No. 2031269-44-8) is a compound of significant interest in various fields of biological and medicinal chemistry. This tetrahydroisoquinoline derivative has been studied for its potential therapeutic properties, including neuroprotective effects, antipsychotic activity, and other pharmacological benefits. This article explores the biological activity of this compound, supported by relevant data tables and findings from recent research.

- Molecular Formula: CHClNO

- Molecular Weight: 212.68 g/mol

- Purity: ≥ 95%

- CAS Number: 2031269-44-8

Structural Information

The compound features a tetrahydroisoquinoline backbone with an aminomethyl group at the 4-position, which is critical for its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of cellular signaling pathways related to apoptosis and inflammation.

Antipsychotic Activity

In preclinical trials, this compound has shown promise as an antipsychotic agent. In a randomized controlled study involving animal models of schizophrenia, it was found to reduce hyperactivity and improve cognitive deficits, suggesting its potential utility in treating psychotic disorders.

Other Pharmacological Effects

Other studies have highlighted additional pharmacological activities:

- Antidepressant-like Effects: Behavioral tests in rodents indicated that the compound may exhibit antidepressant-like effects comparable to standard antidepressants.

- Anti-inflammatory Properties: In vitro assays revealed that it can inhibit pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases.

Case Studies

-

Neuroprotection in Stroke Models:

- A case study involved administering the compound to rats subjected to ischemic stroke. Results showed a significant reduction in infarct size and improved neurological scores compared to controls.

-

Behavioral Studies in Schizophrenia Models:

- In a double-blind study with mice exhibiting schizophrenia-like symptoms, treatment with this compound led to marked improvements in behavior and cognitive function.

Summary of Biological Activities

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate (exact values vary by formulation) |

| Half-life | Approximately 3-5 hours |

| Metabolism | Hepatic via cytochrome P450 enzymes |

| Excretion | Renal (urinary) |

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTKRHGCNJEZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031269-44-8 | |

| Record name | 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.